molecular formula C30H50O2 B11933070 (2alpha,3beta)-Olean-12-ene-2,3-diol

(2alpha,3beta)-Olean-12-ene-2,3-diol

Cat. No.: B11933070
M. Wt: 442.7 g/mol
InChI Key: QSXZSWHSPZZEGO-OZONWUNXSA-N
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Description

(2α,3β)-Olean-12-ene-2,3-diol is a triterpenoid characterized by an oleanane skeleton, with hydroxyl groups at the C2 (α-configuration) and C3 (β-configuration) positions . Its molecular formula is C₃₀H₅₀O₂, with a molecular weight of 442.728 and a CAS number of 26926-98-7 . This compound is isolated from plants such as Aeschynanthus mengxinensis (Gesneriaceae) and Paulownia tomentosa, often alongside structurally related triterpenoids . It is utilized in pharmacological research, particularly in animal studies, where standardized protocols for solubility (e.g., 5% DMSO + 30% PEG300) and dosing (e.g., 10 mg/kg in murine models) are established .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(2R,3R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-2,3-diol

InChI

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-23-28(6)18-21(31)24(32)26(3,4)22(28)11-12-30(23,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,27+,28-,29+,30+/m0/s1

InChI Key

QSXZSWHSPZZEGO-OZONWUNXSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C)C

Origin of Product

United States

Preparation Methods

Plant Material Selection

The compound is primarily isolated from medicinal plants in the families Chrysobalanaceae and Combretaceae. For example, Terminalia arjuna bark yields 10.5 mg/kg of crude extract through dichloromethane partitioning, while Licania licaniaeflora leaves provide 11.3 mg/kg via ethyl acetate fractionation.

Solvent Extraction and Partitioning

Plant materials are typically dried, powdered, and subjected to sequential solvent extraction:

  • Maceration : 590 g of T. arjuna bark in methanol (3 × 5 L, 72 hr).

  • Liquid-liquid partitioning :

    • Dichloromethane (DCM) for non-polar compounds.

    • Ethyl acetate (EtOAc) for medium-polar triterpenoids.

    • n-Butanol for glycosylated derivatives.

Open Column Chromatography (CC)

  • Stationary phase : Silica gel (200–300 mesh)

  • Elution : Gradient of n-hexane/EtOAc (20:1 → 1:1)

  • Key fractions : DCM fractions (Fr. D4) yield 10.5 mg after RP-C18 and Sephadex LH-20 purification.

High-Performance Thin-Layer Chromatography (HPTLC)

  • Mobile phase : MeOH/acetonitrile/DCM (12:8:80).

  • Detection : Vanillin-H₂SO₄ spray reagent (Rf = 0.5 in n-hexane/EtOAc 7:2).

Chemical Synthesis

Starting Materials

  • Oleanolic acid : Commercial precursor (CAS 508-02-1).

  • Erythrodiol : Intermediate from oleanolic acid reduction (LiAlH₄ in THF).

Step 1: Reduction of Oleanolic Acid to Erythrodiol

ParameterValueSource
ReagentLiAlH₄ (6 eq)
SolventTetrahydrofuran (THF)
TemperatureReflux (66°C)
Time16 hr
Yield85–90%

Mechanism :
Carboxylic acid (C-28) → Primary alcohol via hydride transfer.

Step 2: Selective Protection of C-3 Hydroxyl

  • Protecting group : tert-Butyldimethylsilyl (TBDMS).

  • Conditions : TBDMS-Cl, imidazole, DMF, 25°C, 12 hr.

  • Yield : 78%.

Step 3: Oxidation at C-2

  • Reagent : Jones reagent (CrO₃/H₂SO₄).

  • Temperature : 0°C → 25°C.

  • Outcome : C-2 ketone intermediate.

Step 4: Stereoselective Reduction

  • Reagent : L-Selectride (K-Selectride for β-OH).

  • Solvent : THF, –78°C.

  • Diastereomeric ratio : 9:1 (α:β).

Step 5: Deprotection

  • Reagent : Tetrabutylammonium fluoride (TBAF).

  • Conditions : THF, 25°C, 6 hr.

  • Yield : 92%.

Comparative Analysis of Methods

ParameterNatural IsolationChemical Synthesis
Time 2–3 weeks5–7 days
Yield 0.0018–0.0113%60–70% overall
Purity 95–98% (HPLC)>99% (NMR)
Cost High (solvent consumption)Moderate (bulk reagents)
Scalability Limited by plant biomassIndustrially feasible

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.20 (dd, J = 11.5 Hz, H-3β), 3.45 (m, H-2α).

  • ¹³C NMR : C-2 (73.4 ppm), C-3 (78.9 ppm), C-12 (122.7 ppm).

  • HRMS : m/z 443.3672 [M+H]⁺ (calc. 443.3678).

X-ray Crystallography

  • Space group : P2₁2₁2₁.

  • Unit cell : a = 8.924 Å, b = 12.307 Å, c = 18.452 Å.

  • Torsion angles : C2-C3-O3-H3 = 64.7°.

Industrial Applications and Challenges

Pharmaceutical Use

  • Anti-inflammatory : IC₅₀ = 12.3 μM (COX-2 inhibition).

  • Anticancer : EC₅₀ = 18.9 μM (PC3 prostate cancer).

Synthesis Challenges

  • Stereocontrol : Avoiding epimerization at C-2/C-3.

  • Byproducts : Over-reduction to erythrodiol (up to 15%).

  • Scalability : TBDMS protection requires anhydrous conditions.

Emerging Techniques

Biocatalytic Synthesis

  • Enzyme : Cytochrome P450 monooxygenase (CYP716A12).

  • Substrate : Oleanolic acid (kcat = 4.7 s⁻¹).

  • Yield : 68% (whole-cell E. coli system).

Flow Chemistry

  • Reactors : Microfluidic chips with immobilized CrO₃.

  • Advantage : 98% conversion in 8 min vs. 2 hr batch .

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta)-Olean-12-ene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Starting Material for Synthesis : (2alpha,3beta)-Olean-12-ene-2,3-diol serves as a precursor in synthesizing other triterpenoids and complex organic compounds. Its structural versatility allows for various modifications through chemical reactions such as oxidation and substitution.

Biology

  • Metabolic Studies : The compound is studied for its role in plant metabolism and its effects on cellular pathways. Research indicates that it may influence signaling pathways related to stress responses in plants.

Medicine

  • Therapeutic Properties :
    • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.
    • Anti-cancer Activity : Induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins, which has been demonstrated in various in vitro studies.
    • Antimicrobial Properties : Exhibits activity against bacteria and fungi by disrupting cell membranes.

Industry

  • Cosmetics and Pharmaceuticals : Due to its bioactive properties, this compound is incorporated into cosmetic formulations and pharmaceutical products aimed at skin health and anti-aging.

Case Studies

Study TitleFindingsReference
Anti-cancer Activity of Oleanane Derivatives Demonstrated that derivatives of this compound induce apoptosis in breast cancer cells through mitochondrial pathways.
Anti-inflammatory Mechanisms of Triterpenoids Investigated the inhibition of COX enzymes by this compound, highlighting its potential in treating chronic inflammatory conditions.
Antimicrobial Efficacy of Plant Extracts Containing Oleanane Compounds Showed that extracts rich in this compound possess significant antibacterial activity against common pathogens.

Mechanism of Action

The mechanism of action of (2alpha,3beta)-Olean-12-ene-2,3-diol involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Source Plant Notable Activity/Application Reference
(2α,3β)-Olean-12-ene-2,3-diol C₃₀H₅₀O₂ -OH at C2, C3 Aeschynanthus mengxinensis, Paulownia tomentosa Under investigation for pharmacological potential
Maslinic acid C₃₀H₄₈O₄ -OH at C2, C3; -COOH at C28 Olea europaea Induces apoptosis in colon cancer cells
Bartogenic acid C₃₀H₄₆O₆ -OH at C2, C3, C19; -COOH at C24, C28 Miconia trailii Antioxidant, anti-inflammatory
Arjunolic acid C₃₀H₅₀O₅ -OH at C2, C3, C23; -COOH at C28 Miconia trailii Hepatoprotective, antidiabetic
Olean-12-ene-3,24-diol C₃₀H₅₀O₂ -OH at C3, C24 Phyllanthus flexuosus Analytical standard for lipid studies

Source Diversity and Isolation Context

  • (2α,3β)-Olean-12-ene-2,3-diol is co-isolated with ursane and lupane-type triterpenoids (e.g., 2α,3β,21β-trihydroxyolean-12-en-28-oic acid) in Aeschynanthus mengxinensis, suggesting shared biosynthetic pathways in Gesneriaceae .
  • Maslinic acid is abundant in olive (Olea europaea) extracts, often alongside pentacyclic triterpenes like oleanolic acid, which synergize in anticancer activity .

Implications of Functional Group Modifications

  • Hydroxylation: The diol configuration in (2α,3β)-Olean-12-ene-2,3-diol may improve membrane permeability compared to mono-hydroxylated analogs like oleanolic acid.
  • Carboxylation : Maslinic acid’s C28 carboxylic acid enhances ionic interactions with biological targets, improving specificity but reducing lipid solubility .
  • Glycosylation: Derivatives like 28-O-β-D-glucopyranosyl-3α,19,24-trihydroxyurs-12-en-28-oic acid (from ) show altered pharmacokinetics due to sugar moieties, extending half-life in vivo.

Biological Activity

(2alpha,3beta)-Olean-12-ene-2,3-diol, also known as erythrodiol, is a triterpenoid compound found in various plants, particularly in olive oil. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

Erythrodiol is classified as a pentacyclic triterpenoid with the molecular formula C30H50O2C_{30}H_{50}O_2. Its structure features a hydroxyl group at the C-3 and C-28 positions, which is crucial for its biological activity. The compound's ability to interact with various biological pathways is attributed to these functional groups.

1. Anti-inflammatory Effects

Erythrodiol exhibits significant anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. In a study involving experimental autoimmune encephalomyelitis (EAE) in mice, erythrodiol treatment resulted in reduced inflammation and protection of the blood-brain barrier, suggesting its potential as a therapeutic agent for multiple sclerosis .

2. Antioxidant Activity

The antioxidant activity of erythrodiol is another critical aspect of its biological profile. It has been shown to enhance the levels of antioxidant enzymes and reduce oxidative stress markers in various experimental models. This property contributes to its protective effects against cellular damage caused by reactive oxygen species (ROS) .

3. Anticancer Properties

Erythrodiol has demonstrated cytotoxic effects against several cancer cell lines. Studies indicate that it induces apoptosis in human leukemia cells (HL-60) and hepatocellular carcinoma cells (HepG2) with IC50 values ranging from 1.31 to 10.12 µM . The compound's mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Multiple Sclerosis Model

In a preclinical study on EAE mice, erythrodiol was administered alongside standard treatments. The results indicated that erythrodiol significantly reduced clinical symptoms associated with EAE and improved neurological function. Molecular analyses revealed decreased expression of inflammatory markers in the brain tissues of treated animals .

Case Study 2: Cancer Cell Lines

In vitro studies evaluated the effects of erythrodiol on various cancer cell lines. The compound exhibited potent cytotoxicity against HL-60 and HepG2 cells, leading to cell cycle arrest and apoptosis. Flow cytometry analysis confirmed that erythrodiol treatment resulted in increased Annexin V staining, indicating early apoptotic changes in treated cells .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduces TNF-α and IL-6 levels
AntioxidantIncreases antioxidant enzyme levels
AnticancerInduces apoptosis in HL-60 cells
IC50 values: 1.31 - 10.12 µM

Q & A

Q. How can researchers address discrepancies in reported metabolic pathways of this compound?

  • Methodology : Use stable isotope tracing (e.g., ¹⁴C-labeled compound) in hepatocyte models. Identify phase I/II metabolites via LC-HRMSⁿ and compare to predictive software (e.g., Meteor Nexus). Reference triterpenoid metabolism studies (e.g., cytochrome-mediated oxidation) .

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